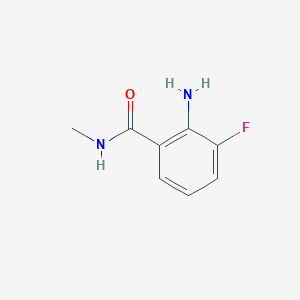

2-Amino-3-fluoro-n-methylbenzamide

Description

Significance of Benzamide (B126) Derivatives in Chemical Sciences

Benzamide derivatives are a class of organic compounds that are of profound importance in the chemical and pharmaceutical sciences. The benzamide scaffold is a common feature in a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. These activities include, but are not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The versatility of the benzamide structure allows for the introduction of various substituents, enabling the fine-tuning of a compound's physicochemical properties and biological targets.

The ability of the amide group to form hydrogen bonds is a key factor in the interaction of benzamide derivatives with biological macromolecules such as enzymes and receptors. This has led to the development of numerous drugs containing the benzamide core.

Role of Fluorinated Benzamide Scaffolds in Advanced Research

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. Fluorine's high electronegativity and small van der Waals radius allow it to significantly alter a molecule's properties without drastically increasing its size.

In the context of benzamide scaffolds, fluorination can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the molecule more resistant to metabolic degradation and increasing its half-life in the body.

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, affecting the molecule's ionization state at physiological pH and influencing its binding to target proteins.

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a biological target.

These effects make fluorinated benzamide scaffolds highly attractive for the development of new therapeutic agents with improved efficacy and pharmacokinetic properties.

Scope of Research on 2-Amino-3-fluoro-N-methylbenzamide

Current academic research on this compound has primarily focused on its application as a key intermediate in the synthesis of more complex heterocyclic compounds. Its structural features are strategically utilized to build larger molecular frameworks with desired biological activities.

A notable example of its use is in the synthesis of novel antimalarial agents. In a 2023 study published in the Journal of Medicinal Chemistry, researchers reported the use of this compound as a starting material for the preparation of a series of 2,3-dihydroquinazolinone-3-carboxamides. nih.govacs.org These compounds were investigated for their ability to inhibit the growth of the malaria parasite, Plasmodium falciparum. nih.govacs.org The synthesis involved the reaction of this compound with other reagents to construct the final tricyclic structure. nih.govacs.org

Another area where this compound has been mentioned is in the patent literature related to the development of anticancer compounds. A Chinese patent describes its use in the preparation of aminopyrimidine derivatives with potential antineoplastic activity. researchgate.net

While direct studies on the biological profile of this compound are limited, its role as a crucial building block in the discovery of new therapeutic leads is well-documented.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 1017789-26-2 |

| Molecular Formula | C₈H₉FN₂O |

| Molecular Weight | 168.17 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CNC(=O)C1=C(N)C(F)=CC=C1 |

| InChI Key | XUPIMWRWXRQZEO-UHFFFAOYSA-N |

Data sourced from publicly available chemical databases.

Synthesis of this compound

A specific laboratory-scale synthesis of this compound has been described in the supplementary information of the aforementioned 2023 Journal of Medicinal Chemistry article. nih.govacs.org The procedure involves the coupling of 2-amino-3-fluorobenzoic acid with methylamine (B109427).

Reaction Scheme:

2-amino-3-fluorobenzoic acid + Methylamine·HCl --(HATU, DIPEA, DMF)--> this compound

Detailed Procedure:

The synthesis was carried out by reacting 2-amino-3-fluorobenzoic acid with methylamine hydrochloride in the presence of the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the base DIPEA (N,N-Diisopropylethylamine) in DMF (N,N-Dimethylformamide) as the solvent. nih.govacs.org The reaction was conducted at ambient temperature for 2 hours, yielding the desired product as a yellow solid with a high yield of 97%. nih.govacs.org

Properties

IUPAC Name |

2-amino-3-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPIMWRWXRQZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650623 | |

| Record name | 2-Amino-3-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-26-2 | |

| Record name | 2-Amino-3-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 3 Fluoro N Methylbenzamide

Established Synthetic Routes for 2-Amino-3-fluoro-N-methylbenzamide

The primary and most direct methods for synthesizing this compound rely on the availability of key starting materials and efficient coupling techniques.

Synthesis from 2-Amino-3-fluorobenzoic Acid Precursors

The principal starting material for the synthesis of this compound is 2-amino-3-fluorobenzoic acid. orgsyn.orgchemicalbook.com This precursor contains the essential aromatic core with the required amino and fluoro substituents in the correct positions. The synthesis of 2-amino-3-fluorobenzoic acid itself can be achieved through multi-step processes, often starting from simpler fluorinated aromatic compounds. orgsyn.org One documented method involves the conversion of 7-fluoroisatin, which upon treatment with sodium hydroxide (B78521) and hydrogen peroxide, undergoes oxidative cleavage to yield the desired 2-amino-3-fluorobenzoic acid. orgsyn.org

Once 2-amino-3-fluorobenzoic acid is obtained, the subsequent step is the formation of the amide bond with methylamine (B109427). This is typically not a direct reaction due to the competing acid-base reaction between the carboxylic acid and the amine. chemistrysteps.com Therefore, the carboxylic acid group must first be "activated" to make it more susceptible to nucleophilic attack by methylamine.

Coupling Strategies Utilizing Amine and Carboxylic Acid Functions

The formation of the amide bond between 2-amino-3-fluorobenzoic acid and methylamine is a classic example of a coupling reaction. nih.govhepatochem.com A variety of coupling reagents have been developed to facilitate this transformation efficiently. nih.gov These reagents work by converting the carboxylic acid into a more reactive intermediate, such as an activated ester or an acyl halide, in situ. hepatochem.comfishersci.co.uk

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comfishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. fishersci.co.uk To minimize side reactions and improve yields, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. nih.gov Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP) and aminium/uronium salts (e.g., HATU). hepatochem.com The choice of coupling reagent and reaction conditions can be critical to achieving high yields and purity. nih.gov

For instance, a general procedure would involve dissolving the 2-amino-3-fluorobenzoic acid in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), along with a base. fishersci.co.uk The coupling reagent is then added, followed by the addition of methylamine. The reaction is typically stirred at room temperature until completion. chemistrysteps.comfishersci.co.uk

Alternative Synthetic Approaches to Related N-Methylbenzamide Analogs

Strategies from Isatoic Anhydride (B1165640) and Methylamine

Isatoic anhydride is a versatile starting material for the synthesis of various 2-aminobenzamide (B116534) derivatives. nih.govnih.gov The reaction of isatoic anhydride with a primary amine, such as methylamine, leads to the ring-opening of the anhydride and the formation of the corresponding 2-aminobenzamide. This reaction is often carried out by simply heating the two reactants in a suitable solvent like DMF. nih.gov In the context of synthesizing this compound, a fluorinated isatoic anhydride precursor would be required.

A patent describes a method for preparing N-methyl isatoic anhydride by first reacting o-chlorobenzoic acid with methylamine in the presence of a copper catalyst to form N-methyl anthranilic acid, which is then cyclized using triphosgene. google.com A similar strategy starting with a suitably fluorinated and chlorinated benzoic acid could potentially lead to the required fluorinated N-methyl isatoic anhydride.

Halogenation and Functional Group Interconversion in Benzamide (B126) Synthesis

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. youtube.comyoutube.com In the context of benzamide synthesis, this could involve introducing the fluorine atom at a later stage of the synthesis. For example, one could start with a non-fluorinated aminobenzamide and introduce the fluorine atom via electrophilic aromatic substitution. However, directing the fluorination to the specific desired position can be challenging and may require the use of directing groups.

Another FGI approach involves the conversion of other functional groups into the desired amine or amide. For instance, a nitro group can be reduced to an amine. youtube.com Therefore, one could envision a synthesis starting from a fluorinated nitrobenzoic acid, converting it to the N-methylbenzamide, and then reducing the nitro group to the amine.

Halogenation can also play a role in the synthesis. For example, a bromo- or iodo-substituted benzamide could be a precursor for introducing other functional groups via cross-coupling reactions. While not a direct route to the title compound, these strategies highlight the flexibility of modern synthetic chemistry. organic-chemistry.org

Green Chemistry and Environmentally Benign Synthetic Protocols for Aminobenzamide Derivatives

In recent years, there has been a significant push towards the development of more environmentally friendly or "green" synthetic methods. sciepub.com This includes the use of less hazardous solvents, catalysts instead of stoichiometric reagents, and solvent-free reaction conditions. semanticscholar.org

For amide bond formation, catalytic methods are being explored to replace the often-used stoichiometric coupling reagents, which generate significant amounts of byproducts. sciepub.com Boric acid has been shown to be an effective and environmentally friendly catalyst for the direct amidation of carboxylic acids with amines. sciepub.comsemanticscholar.org This reaction is typically carried out at elevated temperatures with the removal of water to drive the equilibrium towards the product. sciepub.com

Solvent-free reactions, where the reactants are mixed and heated without a solvent, represent another green approach. semanticscholar.org A method for synthesizing amides by triturating a carboxylic acid, urea (B33335) (as an ammonia (B1221849) source), and boric acid, followed by heating, has been reported. semanticscholar.org While this specific method uses urea, the principle could potentially be adapted for use with methylamine.

Three-component reactions, where multiple reactants are combined in a single step to form a complex product, are also a hallmark of green chemistry as they reduce the number of synthetic steps and purification procedures. nih.gov The synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives from isatoic anhydride, primary amines, and 2-bromoacetophenone (B140003) is an example of such an approach. nih.gov

Advanced Reaction Mechanisms and Pathways Involving this compound

The unique structural arrangement of this compound, featuring an amino group and a fluorine atom ortho to the N-methylcarboxamide group, dictates its reactivity and potential for complex molecular constructions.

Amidation Reactions and Carboxamide Bond Formation

The formation of the N-methylcarboxamide bond in this compound is a critical synthetic step. This transformation typically begins with the precursor 2-Amino-3-fluorobenzoic acid. sigmaaldrich.com The direct amidation of this carboxylic acid with methylamine is a common and effective strategy. This reaction is generally facilitated by coupling agents that activate the carboxylic acid, enabling nucleophilic attack by the amine.

A variety of modern coupling reagents can be employed for this purpose, each with its own mechanism to prevent side reactions and racemization, particularly when dealing with chiral molecules. nih.govresearchgate.net For instance, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt), are highly effective. nih.gov The process involves the formation of a highly reactive O-acylisourea intermediate, which is then readily converted to the amide by the amine. Another approach involves the use of Lewis acid catalysts, such as those based on boron, which can facilitate direct amidation under dehydrative conditions. researchgate.net These methods offer a high degree of chemoselectivity and are often performed under mild conditions. nih.govresearchgate.net

The general reaction can be summarized as the activation of the carboxylic acid followed by nucleophilic substitution by the amine, a process that releases water or another small molecule. youtube.comkhanacademy.org

Table 1: Representative Conditions for Amidation of 2-Amino-3-fluorobenzoic Acid

| Reagent System | Solvent | Conditions | Purpose of Reagents |

| EDC, HOBt, Methylamine | DMF | 0°C to Room Temp | EDC activates the carboxylic acid; HOBt suppresses side reactions and minimizes racemization. nih.gov |

| Thionyl chloride, then Methylamine | Toluene | Reflux, then 0°C | Converts benzoic acid to a more reactive acyl chloride intermediate. |

| B(OCH₂CF₃)₃, Methylamine | TAME | 86°C (Dean-Stark) | Boron Lewis acid catalyzes direct amidation via azeotropic water removal. researchgate.net |

This table presents plausible, generalized conditions based on established amidation methodologies.

Role of Amino and Halogen Substituents in Directed Reactivity

The reactivity of the benzamide ring in this compound is significantly influenced by the electronic properties of the amino (-NH₂) and fluoro (-F) substituents. Their positions at C2 and C3 create a specific electronic environment that directs further chemical transformations.

Amino Group (-NH₂): As a powerful activating group, the amino group donates electron density to the aromatic ring through resonance (+R effect). This effect is most pronounced at the ortho and para positions relative to the amino group (i.e., C4 and C6). Consequently, these positions are highly susceptible to electrophilic aromatic substitution. The amino group's basicity also allows it to act as a nucleophile in various reactions.

The interplay of these two substituents results in a nuanced reactivity profile. The strong activating effect of the C2-amino group dominates, making the C4 and C6 positions the most nucleophilic and thus the primary sites for electrophilic attack. The deactivating influence of the C3-fluoro group modulates this reactivity but does not change the regioselectivity determined by the amino group. This directed reactivity is crucial for selectively functionalizing the aromatic core.

Cyclization and Heterocycle Formation via Benzamide Intermediates

The structure of this compound, with a nucleophilic amino group positioned ortho to the amide side chain, makes it an excellent precursor for the synthesis of various fused heterocyclic systems. rsc.org These intramolecular cyclization reactions are a powerful tool in medicinal and materials chemistry for constructing complex molecular architectures. researchgate.netnih.gov

One of the most common transformations for 2-aminobenzamides is the formation of quinazolinones. This can be achieved by reacting the 2-aminobenzamide with various one-carbon electrophiles, such as aldehydes or orthoesters. The reaction proceeds via initial formation of an imine or related intermediate with the ortho-amino group, followed by intramolecular cyclization where the amide nitrogen attacks the newly formed electrophilic center, ultimately leading to the six-membered heterocyclic ring. researchgate.net

Furthermore, the amino group can participate in transition-metal-catalyzed C-H activation and annulation reactions to build more complex heterocyclic frameworks. The amide group often serves as an internal directing group in these transformations, guiding the catalyst to a specific C-H bond for functionalization and subsequent cyclization. The presence of the amino and fluoro substituents can influence the efficiency and regioselectivity of these advanced synthetic methods. nih.gov Other potential cyclization pathways can lead to the formation of five- or seven-membered rings, depending on the nature of the reacting partner and the reaction conditions employed. acs.org

Table 2: Potential Heterocyclic Systems from 2-Aminobenzamide Precursors

| Reagent(s) | Resulting Heterocycle Core | General Reaction Type |

| Aldehyd or Orthoester | Quinazolinone | Condensation and Cyclization researchgate.net |

| Phosgene or equivalent | Isatoic Anhydride derivative | Cyclization |

| Carbon disulfide | Benzothiazole derivative | Cyclocondensation |

| α-Haloketone | 1,4-Benzodiazepine derivative | Alkylation and Cyclization |

This table illustrates general cyclization reactions applicable to 2-aminobenzamide scaffolds.

Spectroscopic and Structural Characterization of 2 Amino 3 Fluoro N Methylbenzamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 2-Amino-3-fluoro-N-methylbenzamide, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons, the amine (-NH2) protons, and the N-methyl (-CH3) protons. rsc.org

In a typical ¹H NMR spectrum of a related compound, N-methylbenzamide, recorded in deuterochloroform (CDCl3), the signals for the aromatic protons appear as a multiplet in the range of δ 7.30-7.72 ppm. rsc.org The N-methyl protons exhibit a doublet at approximately δ 2.93 ppm, with a coupling constant (J) of 4.5 Hz, due to coupling with the adjacent N-H proton. rsc.org The broad singlet for the amide proton (NH) is observed around δ 6.27 ppm. rsc.org For this compound, the presence of the amino and fluoro substituents on the aromatic ring would further influence the chemical shifts and splitting patterns of the aromatic protons, providing crucial information about their relative positions.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| N-Methylbenzamide | Aromatic | 7.30-7.72 | m | - | rsc.org |

| N-Methylbenzamide | N-H (amide) | 6.27 | br s | - | rsc.org |

| N-Methylbenzamide | N-CH₃ | 2.93 | d | 4.5 | rsc.org |

| N,3-dimethylbenzamide | Aromatic | 7.18-7.52 | m | - | rsc.org |

| N,3-dimethylbenzamide | N-H (amide) | 6.44 | bs | - | rsc.org |

| N,3-dimethylbenzamide | N-CH₃ | 2.90 | d | 4.9 | rsc.org |

| N,3-dimethylbenzamide | Ar-CH₃ | 2.29 | s | - | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

For N-methylbenzamide, the carbonyl carbon of the amide group is typically observed at a downfield chemical shift of around δ 168.3 ppm. rsc.org The aromatic carbons resonate in the region of δ 126.9-134.6 ppm, and the N-methyl carbon appears at approximately δ 26.9 ppm. rsc.org In the case of this compound, the fluorine atom will induce characteristic C-F couplings, which are invaluable for assigning the signals of the fluorinated aromatic ring. The presence of the amino group will also influence the chemical shifts of the adjacent carbon atoms.

| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| N-Methylbenzamide | C=O | 168.3 | rsc.org |

| N-Methylbenzamide | Aromatic | 126.9, 128.6, 131.4, 134.6 | rsc.org |

| N-Methylbenzamide | N-CH₃ | 26.9 | rsc.org |

| N,3-dimethylbenzamide | C=O | 168.6 | rsc.org |

| N,3-dimethylbenzamide | Aromatic | 123.9, 127.7, 128.4, 132.1, 134.6, 138.4 | rsc.org |

| N,3-dimethylbenzamide | N-CH₃ | 26.8 | rsc.org |

| N,3-dimethylbenzamide | Ar-CH₃ | 21.4 | rsc.org |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and assessing its purity. rsc.orgsigmaaldrich.com

For this compound, the molecular formula is C₈H₉FN₂O, corresponding to a molecular weight of 168.17 g/mol . sigmaaldrich.compharmaffiliates.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 168. The fragmentation pattern observed in the mass spectrum provides additional structural information. For instance, in the mass spectrum of the related compound 2-Amino-N-methylbenzamide, a molecular ion peak is observed at m/z 150. nist.gov

X-Ray Crystallography for Solid-State Structural Determination

While no specific X-ray crystallography data for this compound was found in the search results, this technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A study on a related compound, 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide, demonstrated the power of X-ray diffraction in elucidating its crystal structure, revealing details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. researchgate.net Such an analysis for this compound would definitively establish its solid-state conformation and packing.

Other Spectroscopic and Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Purity Analysis

Specific HPLC and UPLC methods for the purity analysis of this compound have not been detailed in the reviewed scientific literature. While these techniques are standard for assessing the purity of pharmaceutical and chemical compounds, the exact conditions, such as the type of column, mobile phase composition, flow rate, and detection wavelength for this specific analyte, are not publicly documented.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Similarly, detailed protocols for the use of Thin-Layer Chromatography in monitoring the synthesis of this compound are not available in the public domain. TLC is a common and effective tool for tracking the progress of chemical reactions, allowing for the rapid identification of the consumption of starting materials and the formation of products. However, specific details regarding the stationary phase (e.g., silica (B1680970) gel type), mobile phase (solvent system), and visualization techniques for this particular compound have not been reported in the available literature.

Computational Chemistry and Molecular Modeling Studies of 2 Amino 3 Fluoro N Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution.

Ab initio and Density Functional Theory (DFT) are two cornerstone quantum mechanical methods used to study benzamide (B126) systems. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without using experimental data. vasp.at DFT, on the other hand, calculates the electron density of a system to determine its energy and other properties. vasp.atnih.gov The B3LYP functional is a commonly used hybrid functional in DFT that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govrjptonline.org

For benzamide and its derivatives, DFT calculations with specific basis sets, such as 6-31G(d,p), are employed to optimize the molecular geometry and predict various properties. rjptonline.orgyoutube.com These calculations can elucidate the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). omicsonline.org The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. rjptonline.orgomicsonline.org In a study on benzamide and di-fluoro benzamide, the energy gap was found to be a key indicator of molecular stability. rjptonline.org

The electronic properties of substituted benzamides, such as 2-Amino-3-fluoro-N-methylbenzamide, are influenced by the nature and position of the substituents on the benzene (B151609) ring. The amino (-NH2) and fluoro (-F) groups, along with the N-methylbenzamide side chain, will modulate the electron density distribution across the molecule, which can be precisely modeled using these quantum chemical approaches.

This table provides a general overview of descriptors and is not specific to this compound.

The conformational landscape of N-methylbenzamide structures is of significant interest due to the restricted rotation around the amide C-N bond, which exhibits partial double-bond character due to resonance. azom.com This restricted rotation can lead to the existence of cis and trans isomers. azom.com Computational methods, particularly DFT, are well-suited to explore the potential energy surface and determine the relative energies of different conformers and the energy barriers for their interconversion. nih.gov

For instance, in a study of N-benzhydrylformamides, DFT calculations at the M06-2X/6-311+G* level of theory were used to reproduce experimental rotational barriers determined by dynamic NMR. nih.gov The rotational barrier of a formyl group in a similar amide was calculated to be in the range of 20-23 kcal/mol. nih.gov The presence of substituents on the aromatic ring can influence these rotational barriers. nih.gov In the case of this compound, the fluoro and amino groups in the ortho and meta positions relative to the amide group will likely influence the preferred conformation and the energetics of rotation around the C-N bond and the bond connecting the phenyl ring to the carbonyl group.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations offer a way to explore the conformational space of a molecule over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities. vasp.at This allows for the study of dynamic processes and the sampling of a wide range of conformations that the molecule can adopt in different environments, such as in solution. arxiv.orgresearchgate.net

Docking Studies and Ligand-Target Interactions in Related Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.comwalshmedicalmedia.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov Docking algorithms explore various binding poses of the ligand in the active site of the receptor and score them based on factors like intermolecular forces, such as hydrogen bonds and hydrophobic interactions. mdpi.comwalshmedicalmedia.com

Benzamide derivatives are known to interact with a variety of biological targets. For example, docking studies have been performed on benzamide derivatives as potential glucokinase activators and inhibitors of enzymes like E. coli DNA gyrase B. mdpi.comnih.gov In these studies, the benzamide scaffold often participates in key interactions with amino acid residues in the protein's active site. nih.gov The amino and fluoro substituents on the phenyl ring of this compound, along with the N-methylamide group, would be expected to form specific hydrogen bonds and other interactions that contribute to the binding affinity and selectivity for a particular target.

Table 2: Example of Interactions in Docking Studies of Benzamide Derivatives

| Interaction Type | Interacting Groups (Ligand) | Interacting Groups (Protein) | Example Target |

|---|---|---|---|

| Hydrogen Bond | Amide N-H, Carbonyl C=O | Amino acid side chains (e.g., Gln, Arg, Gly) | COVID-19 Main Protease, DNA Gyrase |

| π-π Stacking | Phenyl ring | Aromatic amino acids (e.g., Tyr, Phe) | Glucokinase |

This table is illustrative and based on general findings for benzamide scaffolds. mdpi.comwalshmedicalmedia.comnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions in Benzamide Derivatives

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.govscirp.orgresearchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules. researchgate.net

By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts, which are indicative of interactions like hydrogen bonds. nih.gov The surface is typically colored to highlight these interactions, with red spots indicating close contacts. nih.govscirp.org

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Organic Molecules

| Contact Type | Typical Contribution (%) | Significance |

|---|---|---|

| H···H | 40 - 55 | Represents van der Waals forces and is often the largest contributor. nih.gov |

| C···H/H···C | 20 - 30 | Indicates C-H···π interactions and general van der Waals contacts. nih.gov |

| O···H/H···O | 10 - 20 | Corresponds to hydrogen bonding involving oxygen atoms. nih.gov |

| N···H/H···N | 5 - 10 | Corresponds to hydrogen bonding involving nitrogen atoms. nih.gov |

This table presents typical percentage contributions for organic molecules and is not specific to this compound. The actual values would depend on the specific crystal packing. nih.gov

Applications As a Key Intermediate and Scaffold in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Medicinal Scaffolds

The inherent reactivity and specific substitution pattern of 2-Amino-3-fluoro-n-methylbenzamide make it an ideal starting material for building a variety of heterocyclic systems that form the core of many therapeutic agents.

Precursor to Dihydroquinazolinone Derivatives for Antimalarial Research

In the urgent search for new antimalarial agents to combat drug resistance, the 2,3-dihydroquinazolinone-3-carboxamide scaffold has been identified as a promising chemotype. acs.org Research targeting the Plasmodium falciparum protein PfATP4, a crucial ion-regulating ATPase, has led to the development of potent inhibitors based on this scaffold. acs.orgacs.org

In the synthesis of these complex antimalarials, this compound serves as a critical precursor. acs.org Its synthesis is achieved by reacting 2-amino-3-fluorobenzoic acid with methylamine (B109427), facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine). acs.org This intermediate is then elaborated through further reaction sequences to construct the final tricyclic dihydroquinazolinone system. The inclusion of the fluorine atom on this building block is a deliberate strategy to modulate the metabolic stability and potency of the final antimalarial compounds. acs.org

Building Block for Pyrrolo[2,3-d]pyrimidine Systems in Anticancer Agent Synthesis

The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine (B94841), is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous kinase inhibitors used in oncology. mdpi.comnih.gov This heterocyclic system is central to drugs that target various signaling pathways crucial for cancer cell proliferation and survival. mdpi.comnih.gov

The incorporation of halogen atoms, such as fluorine, into these scaffolds is a well-established strategy to enhance binding affinity to target proteins, improve metabolic stability, and increase potency. mdpi.comnih.gov While direct, published examples detailing the specific use of this compound to construct pyrrolo[2,3-d]pyrimidines are not extensively documented in readily available literature, its structure makes it a plausible and strategic starting material for such syntheses. The ortho-amino-carboxamide functionality is suited for cyclization reactions required to form the pyrimidine ring, while the fluorine atom provides the electronic and metabolic advantages sought in modern kinase inhibitor design. nih.gov

Intermediate for Antiandrogen Analogs, such as Enzalutamide

Enzalutamide is a potent, second-generation non-steroidal antiandrogen used in the treatment of castration-resistant prostate cancer. rhhz.net Its molecular structure features a complex diarylthiohydantoin moiety linked to a fluorinated N-methylbenzamide unit.

It is important to note a critical structural distinction: the large-scale and most commonly documented syntheses of Enzalutamide utilize 4-amino-2-fluoro-N-methylbenzamide , an isomer of the subject compound. rhhz.netchemicalbook.comgoogleapis.comresearchgate.net The synthesis typically starts from 4-bromo-2-fluorobenzoic acid, which is converted to the N-methylamide. rhhz.netgoogle.com The bromine is then displaced by an amino group from another intermediate, or the corresponding nitro compound is reduced, to yield the key 4-amino-2-fluoro-N-methylbenzamide precursor. googleapis.comgoogle.com This intermediate then undergoes coupling and cyclization to form the final Enzalutamide structure. chemicalbook.comepo.org While this compound shares functional groups, its specific isomeric arrangement is not reported in the primary synthesis routes for Enzalutamide.

Precursor for Imidazo[1,2-b]acs.orgrhhz.netresearchgate.nettriazine Derivatives

The Imidazo[1,2-b] acs.orgrhhz.netresearchgate.nettriazine scaffold is a fused heterocyclic system that has garnered interest in medicinal chemistry for its diverse biological activities. nih.gov Derivatives of this scaffold are investigated for various therapeutic applications.

The synthesis of such fused heterocyclic systems often involves the condensation and cyclization of precursors containing amine and hydrazine functionalities with dicarbonyl compounds or their equivalents. researchgate.netresearchgate.net For instance, syntheses can start from aminotriazines which are then cyclized to form the fused imidazole ring. rsc.org Although this compound possesses an amino group suitable for participating in such cyclizations, its specific application as a precursor for Imidazo[1,2-b] acs.orgrhhz.netresearchgate.nettriazine derivatives is not prominently featured in available scientific literature. However, the general principles of heterocyclic synthesis suggest its potential as a building block for this and related scaffolds.

Role in the Synthesis of Agrochemicals and Related Compounds

Substituted anthranilamides are a significant class of compounds in the agrochemical industry, particularly as insecticides. A notable example is the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a key intermediate for powerful insecticides like chlorantraniliprole and cyantraniliprole. wipo.int These insecticides function as ryanodine receptor modulators, disrupting calcium regulation in insects. The synthetic pathways to these agrochemicals highlight the industrial importance of substituted 2-aminobenzamides. While the direct application of this compound in a commercialized agrochemical is not specified, its structural similarity to these key intermediates underscores the potential of fluorinated benzamides in developing new and effective crop protection agents.

Strategic Importance of Fluorine Substitution in Benzamide (B126) Derivatives for Drug Discovery

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and its presence on a benzamide scaffold offers several distinct advantages. researchgate.net The strategic placement of a fluorine atom can profoundly influence a molecule's biological and physicochemical properties. nih.gov

Key benefits of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, increasing the drug's half-life and bioavailability. nih.gov

Modulation of Physicochemical Properties: Fluorine is the most electronegative element, which allows it to alter the electron distribution within a molecule. This can lower the pKa of nearby basic groups, like amines, which can improve cell membrane permeability and oral absorption. nih.gov Fluorination can also increase lipophilicity, which affects how a drug is absorbed, distributed, and how it interacts with its target. researchgate.netnih.gov

Improved Binding Affinity: The fluorine atom can engage in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the binding affinity and potency of the drug. nih.gov

Conformational Control: Due to its steric and electronic properties, a fluorine atom can influence the preferred conformation of a molecule, potentially locking it into a shape that is optimal for binding to a biological target. nih.gov

The presence of fluorine on the benzamide ring of this compound is therefore not incidental; it is a strategic feature that imparts desirable drug-like properties to the complex molecules synthesized from it.

Interactive Table: Impact of Fluorine Substitution in Drug Design

| Property Affected | Consequence of Fluorine Substitution |

| Metabolic Stability | Increased due to the high strength of the C-F bond, blocking oxidative metabolism. |

| Lipophilicity (logP) | Generally increased, which can enhance membrane permeability and absorption. |

| Acidity/Basicity (pKa) | Can lower the pKa of nearby amines, making them less basic and improving bioavailability. |

| Binding Affinity | Can be enhanced through favorable electrostatic and dipole interactions with the target protein. |

| Molecular Conformation | Can influence molecular shape to favor a more biologically active conformation. |

Future Directions in Synthetic Applications for Advanced Building Blocks

The trajectory of modern medicinal chemistry and materials science is increasingly reliant on the development of "advanced building blocks"—molecular precursors that are densely functionalized and strategically designed for efficient elaboration into complex target structures. This compound is poised to be a significant contributor in this arena, with its future applications extending into the synthesis of next-generation therapeutics and novel organic materials. The strategic placement of the fluorine atom, combined with the synthetically versatile ortho-amino amide motif, provides a powerful platform for innovation. Future research will likely focus on leveraging these features to construct molecules with precisely controlled electronic properties, enhanced biological activity, and improved pharmacokinetic profiles mdpi.comnih.gov.

A primary future direction for this compound lies in its use as a core scaffold for novel enzyme inhibitors, particularly in oncology and neurodegenerative disease. The benzamide moiety is a well-established pharmacophore found in numerous approved drugs, and its fluorinated derivatives are of high interest for developing new chemical entities with improved potency and selectivity.

PARP Inhibitors: The benzamide core is a critical structural feature in many Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with specific DNA repair deficiencies nih.govresearchgate.net. Future applications will likely involve using this compound as a starting point for new PARP inhibitors. The fluorine atom can modulate binding interactions within the nicotinamide-binding pocket of the enzyme, while the amino group offers a vector for adding substituents that can target adjacent pockets or improve properties like solubility. A significant challenge for current PARP inhibitors is their limited ability to cross the blood-brain barrier; strategically fluorinated benzodiazepines derived from aminobenzamides are being explored to overcome this limitation for potential use in central nervous system (CNS) disorders tandfonline.comnih.gov.

Kinase Inhibitors: The 2-aminobenzamide (B116534) structure is also a privileged scaffold for a wide range of kinase inhibitors nih.gov. Kinases are a major class of drug targets, and developing selective inhibitors remains a key challenge. The functional groups of this compound can be elaborated into more rigid, complex, and macrocyclic structures designed to target specific kinase conformations. For example, advanced macrocyclic inhibitors of anaplastic lymphoma kinase (ALK) have been developed that show broad potency against drug-resistant mutations and have the ability to penetrate the CNS nih.gov. This compound serves as an ideal starting point for such sophisticated molecular architectures.

The following table outlines potential future applications of this compound as a scaffold for enzyme inhibitors.

| Target Enzyme Class | Therapeutic Area | Rationale for Scaffold Use | Potential Advantage of 3-Fluoro Substitution |

|---|---|---|---|

| PARP (Poly(ADP-ribose) polymerase) | Oncology (e.g., Ovarian, Breast Cancer) | The benzamide core mimics the nicotinamide of the NAD+ substrate, a key interaction for potent inhibition nih.gov. | Enhances binding affinity, modulates metabolic stability, and may improve blood-brain barrier penetration tandfonline.comnih.gov. |

| Kinases (e.g., ALK, ROS1, IKK) | Oncology, Inflammation | Serves as a rigid scaffold for orienting substituents that target the ATP-binding site nih.govnih.gov. The amino group acts as a key hydrogen bond donor. | Alters pKa of the amino group, fine-tunes hydrogen bonding, and can improve lipophilic efficiency for better cell permeability. |

| BACE-1 (Beta-secretase 1) | Neurodegenerative Disease (e.g., Alzheimer's) | The amino-heterocyclic derivatives derived from this scaffold can form specific binding interactions with the enzyme's active site nih.gov. | Increases metabolic stability against oxidative degradation in the brain and enhances binding to the catalytic aspartate residues. |

Another major avenue for future development is the use of this compound as a precursor for complex fused heterocyclic systems. The ortho-amino benzamide functionality is a classic and powerful synthon for building heterocycles through cyclization and multicomponent reactions acs.orgmdpi.com.

Quinazolinones and Benzodiazepines: This building block is an ideal substrate for reactions with aldehydes, ketones, or orthoformates to construct quinazolin-4-ones, a scaffold with a broad range of biological activities, including antitumor and anti-inflammatory effects mdpi.com. Similarly, it can be used to synthesize benzodiazepines, which are valuable pharmacophores for CNS-active agents tandfonline.com.

Fused Triazines and Pyrimidines: The amino group can be diazotized and coupled with active methylene compounds to generate fused pyrazolotriazines or pyrazolopyrimidines. These ring systems act as purine analogs and are being investigated as potent kinase inhibitors and antiviral agents acs.org.

The table below details potential synthetic transformations for creating advanced heterocyclic building blocks from this compound.

| Synthetic Transformation | Resulting Heterocyclic Core | Relevance / Application Area |

|---|---|---|

| Condensation with Aldehydes/Orthoesters | Fluorinated Quinazolin-4-ones | Scaffolds for anticancer, anti-inflammatory, and anticonvulsant agents mdpi.com. |

| Reaction with α-Haloketones followed by cyclization | Fluorinated 1,4-Benzodiazepines | Privileged structures for CNS-targeting drugs and brain-penetrant enzyme inhibitors tandfonline.comnih.gov. |

| Reaction with Isothiocyanates and subsequent cyclization | Fluorinated Quinazoline-thiones | Intermediates for diverse bioactive compounds and materials science applications. |

| Diazotization followed by coupling with active methylene compounds | Fluorinated Pyrazolo[5,1-c] nih.govresearchgate.netacs.orgtriazines | Potent scaffolds for kinase inhibitors and antimetabolic agents acs.org. |

| Multicomponent reaction with a β-ketoester and an aldehyde | Fluorinated Dihydropyrimidines | Core structures in calcium channel blockers and other pharmacologically active molecules frontiersin.org. |

Finally, a forward-looking application involves its use in creating precursors for fluorinated peptidomimetics and non-natural amino acids. The incorporation of fluorinated amino acids into peptides is a proven strategy to enhance metabolic stability, control peptide conformation, and improve membrane permeability nbinno.comresearchgate.net. 2-Amino-3-fluorobenzoic acid derivatives, accessible from this starting material, can serve as bioisosteres of natural amino acids for incorporation into novel peptide-based therapeutics, unlocking new potential in drug design nbinno.com.

Future Research Directions and Translational Perspectives

Emerging Synthetic Strategies for Fluorinated Benzamides

The synthesis of fluorinated benzamides is a critical area of research, driven by the unique properties that fluorine atoms impart to molecules, such as altered metabolic stability and binding affinity. While a specific, novel synthetic route for 2-Amino-3-fluoro-N-methylbenzamide is not extensively documented, general advancements in the synthesis of related compounds offer valuable insights.

One promising approach involves the late-stage fluorination of benzamide (B126) precursors. This strategy allows for the introduction of fluorine at a later step in the synthetic sequence, which can be more efficient and allow for greater molecular diversity. Techniques such as C-H activation followed by electrophilic or nucleophilic fluorination are at the forefront of this field. For instance, palladium-catalyzed C-H functionalization could potentially be adapted for the regioselective fluorination of an appropriate N-methylbenzamide precursor.

Another emerging area is the use of flow chemistry for the synthesis of fluorinated aromatics. Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, which can be particularly advantageous for handling reactive fluorinating agents. This methodology could lead to safer, more scalable, and higher-yielding syntheses of this compound and its derivatives.

Furthermore, enzymatic and biocatalytic methods are gaining traction for their high selectivity and environmentally friendly nature. While not yet widely applied to this specific class of compounds, the development of engineered enzymes for selective fluorination or amidation could represent a significant breakthrough in the synthesis of fluorinated benzamides.

Advanced Computational Approaches for Scaffold Design and Optimization

Computational chemistry provides powerful tools for the rational design and optimization of molecular scaffolds like this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the compound's electronic properties, conformational preferences, and reactivity. This information is invaluable for understanding its potential interactions with biological targets and for designing more effective synthetic routes.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies that can be applied. In SBDD, the three-dimensional structure of a target protein is used to design molecules that can bind to it with high affinity and selectivity. If a potential biological target for this compound is identified, molecular docking and molecular dynamics simulations can be used to predict its binding mode and to guide the design of more potent analogues.

In the absence of a known target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling can be utilized. By analyzing the chemical structures and biological activities of a series of related benzamide derivatives, it is possible to build predictive models that can guide the design of new compounds with improved properties.

Machine learning and artificial intelligence are also emerging as powerful tools in drug discovery. These approaches can be used to analyze large datasets of chemical and biological information to identify novel drug candidates and to predict their properties with high accuracy.

Novel Biological Targets and Mechanistic Insights for Benzamide Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide range of approved drugs with diverse biological activities. While the specific biological targets of this compound are not well-established, the activities of related compounds suggest several promising avenues for investigation.

One area of interest is their potential as enzyme inhibitors. For example, various benzamide derivatives have been shown to inhibit histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), and various kinases. High-throughput screening of this compound against a panel of these and other enzymes could reveal novel inhibitory activities.

Another potential application is in targeting ion channels or G-protein coupled receptors (GPCRs). The substitution pattern on the benzamide ring can significantly influence the compound's ability to interact with these membrane-bound proteins. Electrophysiological and cell-based assays could be used to explore these possibilities.

Furthermore, the unique electronic properties conferred by the fluorine and amino substituents may lead to novel mechanisms of action. For instance, the compound could act as a modulator of protein-protein interactions or as a specific probe for studying biological processes. Detailed mechanistic studies, including target identification and validation, would be crucial to unraveling the full therapeutic potential of this scaffold.

Integration of this compound into Multi-component Reaction Strategies

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The integration of this compound into MCRs could provide rapid access to a diverse library of novel compounds with potential biological activities.

The presence of both an amino group and a benzamide moiety in this compound makes it a versatile building block for various MCRs. For example, the amino group could participate in Ugi or Passerini-type reactions, while the aromatic ring could be involved in transition-metal-catalyzed cross-coupling reactions within a multi-component sequence.

The development of novel MCRs that specifically utilize fluorinated building blocks like this compound is an active area of research. These reactions could lead to the discovery of new chemical scaffolds with unique three-dimensional structures and properties. The resulting compound libraries could then be screened for a wide range of biological activities, accelerating the drug discovery process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-fluoro-N-methylbenzamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via a multi-step pathway involving fluorination of a benzamide precursor. For example, fluorination at the 3-position may require electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Methylation of the amine group can be achieved via reductive amination or using methyl iodide in the presence of a base (e.g., KCO). Yield optimization involves monitoring reaction temperature (typically 60–80°C) and using catalysts like DMAP (4-dimethylaminopyridine) to enhance regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For H NMR, expect signals at δ 6.8–7.5 ppm (aromatic protons), δ 2.9 ppm (N-methyl group), and δ 5.1 ppm (amine proton, broad singlet). Fluorine-19 NMR should show a singlet near δ -110 ppm for the 3-fluoro substituent . High-resolution mass spectrometry (HRMS) can confirm the molecular ion [M+H] at m/z 183.0764 (calculated for CHFNO). Discrepancies in melting points (e.g., reported ranges of 111–115°C in analogs) should be cross-verified via differential scanning calorimetry (DSC) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (toxic if inhaled) . Use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of this compound in medicinal chemistry applications?

- Methodological Answer : Fluorine’s electronegativity increases the compound’s electron-withdrawing effect, altering pKa (~8.5 for the amine group) and bioavailability. Computational studies (DFT calculations at the B3LYP/6-31G* level) can predict charge distribution and dipole moments. In vitro assays (e.g., enzyme inhibition) should compare fluorinated vs. non-fluorinated analogs to quantify bioactivity differences .

Q. What strategies resolve contradictory solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Contradictions arise from polymorphism or impurities. Use Hansen solubility parameters (HSPs) to model solvent compatibility: δD (dispersion) ≈ 18 MPa, δP (polar) ≈ 6 MPa, δH (hydrogen bonding) ≈ 9 MPa. Experimental validation via dynamic light scattering (DLS) in DMSO/water mixtures (1:4 v/v) can clarify aggregation behavior .

Q. How can computational tools predict the metabolic stability of this compound in drug discovery?

- Methodological Answer : Use in silico platforms like ADMET Predictor™ or SwissADME to estimate hepatic clearance (e.g., CYP3A4/2D6 metabolism). Molecular docking (AutoDock Vina) into cytochrome P450 binding pockets identifies potential oxidation sites (e.g., N-methyl group). Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Q. What experimental designs mitigate regioselectivity challenges during fluorination of benzamide precursors?

- Methodological Answer : Para-directing groups (e.g., -NH) can compete with fluorine’s meta-directing effect. Use protecting groups (Boc for amines) to block undesired positions. Kinetic studies (monitored via HPLC) under varying temperatures (40–100°C) and catalysts (e.g., CuI) optimize selectivity. X-ray crystallography of intermediates confirms regiochemical outcomes .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points for structurally similar benzamides?

- Methodological Answer : Cross-reference DSC data with thermogravimetric analysis (TGA) to rule out decomposition. Polymorphism screening (via solvent recrystallization in ethanol/water) identifies stable crystalline forms. Collaborative validation with independent labs ensures reproducibility .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.